

# 5-(2-Chlorophenyl)-2-fluorobenzoic acid chemical properties

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## Compound of Interest

Compound Name: 5-(2-Chlorophenyl)-2-fluorobenzoic acid

CAS No.: 1184837-79-3

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An In-Depth Technical Guide to **5-(2-Chlorophenyl)-2-fluorobenzoic Acid**: Properties, Synthesis, and Applications

## Introduction

**5-(2-Chlorophenyl)-2-fluorobenzoic acid** is a halogenated biaryl carboxylic acid. This class of molecule is of significant interest in the fields of medicinal chemistry and materials science. The biaryl scaffold provides a rigid, three-dimensional structure that is a common motif in pharmacologically active compounds, while the specific arrangement of the chloro, fluoro, and carboxylic acid functional groups offers multiple points for synthetic modification and interaction with biological targets.[1][2] The presence of a fluorine atom can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable feature in drug design.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **5-(2-Chlorophenyl)-2-fluorobenzoic acid**, aimed at researchers and professionals in drug development and organic synthesis.

## Core Chemical and Physical Properties

While specific experimental data for the 5-(2-chlorophenyl) isomer is not readily available in public databases, its properties can be reliably predicted based on its structure and data from closely related isomers such as 3-(2-chlorophenyl)-5-fluorobenzoic acid.[4] The properties of its likely synthetic precursors are also well-documented.

Table 1: Physicochemical Properties of **5-(2-Chlorophenyl)-2-fluorobenzoic Acid** and Key Precursors

Property	5-(2-Chlorophenyl)-2-fluorobenzoic Acid	5-Bromo-2-fluorobenzoic acid (Precursor)	2-Chlorophenylboronic acid (Precursor)
IUPAC Name	5-(2-Chlorophenyl)-2-fluorobenzoic acid	5-Bromo-2-fluorobenzoic acid	(2-Chlorophenyl)boronic acid
Synonyms	2'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid	---	o-Chlorophenylboronic acid
CAS Number	Not assigned	146328-85-0	1642-01-9
Molecular Formula	C <sub>13</sub> H <sub>8</sub> ClFO <sub>2</sub>	C <sub>7</sub> H <sub>4</sub> BrFO <sub>2</sub>	C <sub>6</sub> H <sub>6</sub> BClO <sub>2</sub>
Molecular Weight	250.65 g/mol [4]	219.01 g/mol	156.37 g/mol
Appearance	Predicted: White to off-white solid	Solid	White to off-white powder
Melting Point	Predicted: >150 °C	141-145 °C	138-142 °C
Solubility	Predicted: Soluble in organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in water.	Soluble in organic solvents.	Soluble in ether, slightly soluble in water.

## Molecular Structure

The structure of **5-(2-Chlorophenyl)-2-fluorobenzoic acid** features two phenyl rings linked by a carbon-carbon single bond. The substitution pattern dictates the spatial arrangement and electronic properties of the molecule.

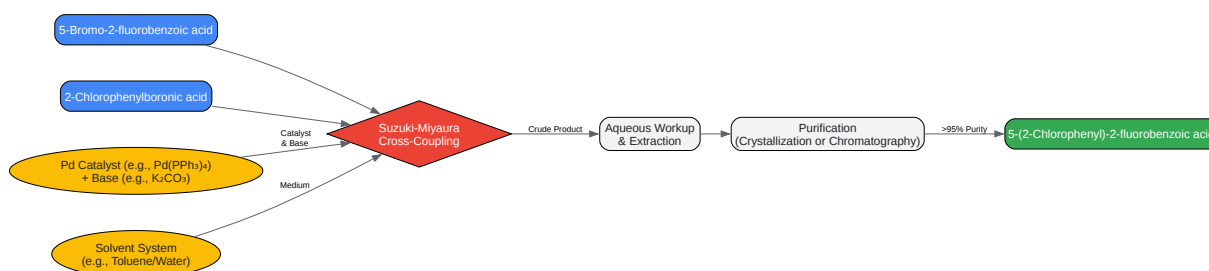
Caption: 2D structure of **5-(2-Chlorophenyl)-2-fluorobenzoic acid**.

## Synthesis and Reactivity

The most versatile and widely adopted method for constructing the biaryl bond in molecules like **5-(2-Chlorophenyl)-2-fluorobenzoic acid** is the Suzuki-Miyaura cross-coupling reaction. [1][5] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.[3]

**Causality in Synthetic Design:** The choice of starting materials is critical for success. The synthesis would logically involve the coupling of 5-bromo-2-fluorobenzoic acid with 2-chlorophenylboronic acid.

- Why 5-bromo-2-fluorobenzoic acid? The bromine atom is a good leaving group for palladium-catalyzed cross-coupling. Using the carboxylic acid directly in the coupling reaction is feasible and avoids the need for protecting groups, which improves atom economy.
- Why 2-chlorophenylboronic acid? Boronic acids are generally stable, commercially available, and have low toxicity, making them ideal coupling partners in Suzuki reactions.[3]



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Caption: Conceptual workflow for the synthesis via Suzuki-Miyaura coupling.

The reactivity of the final product is dominated by its carboxylic acid group. It readily undergoes standard transformations such as:

- Esterification: Reaction with alcohols under acidic conditions.
- Amide bond formation: Activation (e.g., with thionyl chloride to form the acyl chloride) followed by reaction with amines.[6]
- Reduction: Conversion to the corresponding benzyl alcohol using reducing agents like LiAlH<sub>4</sub>.

## Spectral Characterization

Confirmation of the structure would rely on a combination of spectroscopic methods.

- $^1\text{H}$  NMR: The spectrum would be complex, showing distinct signals for the seven aromatic protons. The fluorine and chlorine substituents would influence the chemical shifts of adjacent protons. Protons on the fluorinated ring would likely show coupling to the  $^{19}\text{F}$  nucleus.
- $^{13}\text{C}$  NMR: The spectrum would display 13 distinct signals for the carbon atoms, with the carbon directly attached to the fluorine atom showing a large one-bond C-F coupling constant.
- $^{19}\text{F}$  NMR: A singlet would be expected, with its chemical shift characteristic of a fluorine atom on a benzene ring.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak ( $\text{M}^+$ ) and a characteristic  $\text{M}+2$  peak with approximately one-third the intensity of the  $\text{M}^+$  peak, which is indicative of the presence of a single chlorine atom. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.[7]

## Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative, self-validating procedure for the synthesis of the title compound.

Objective: To synthesize **5-(2-Chlorophenyl)-2-fluorobenzoic acid**.

Materials:

- 5-Bromo-2-fluorobenzoic acid (1.0 eq)
- 2-Chlorophenylboronic acid (1.2 eq)
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ , 0.02 eq)
- Triphenylphosphine ( $\text{PPh}_3$ , 0.08 eq)
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ , 3.0 eq)
- Toluene and Water (4:1 v/v)

- Ethyl acetate
- 1 M Hydrochloric acid (HCl)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

#### Procedure:

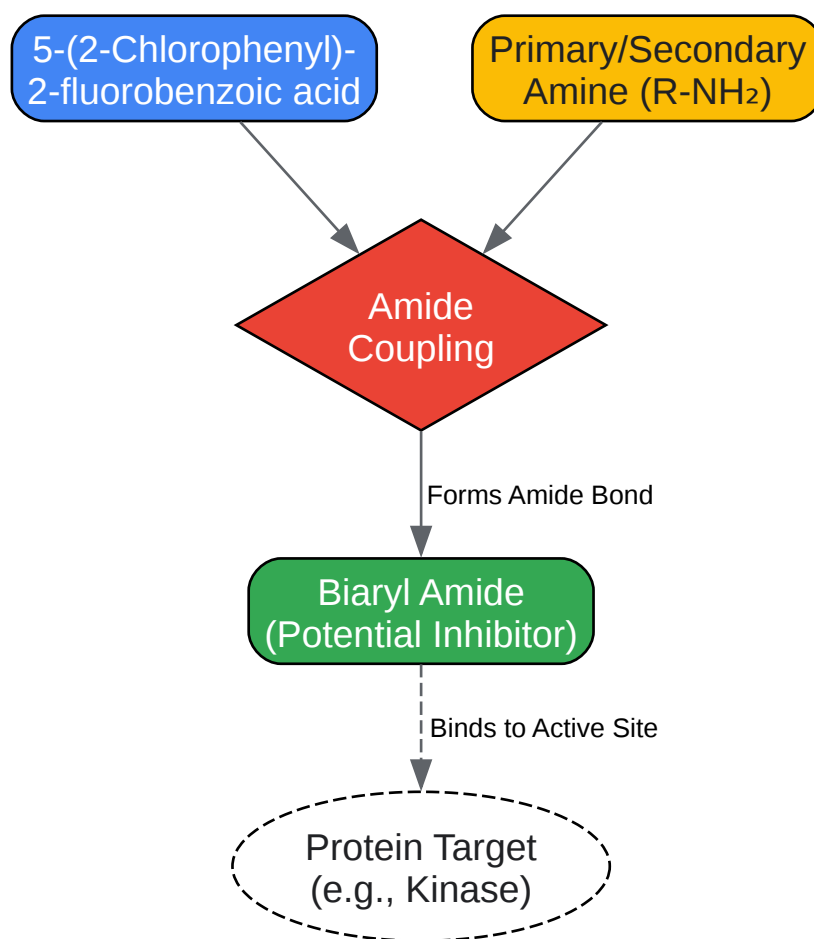
- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-bromo-2-fluorobenzoic acid, 2-chlorophenylboronic acid,  $\text{Pd}(\text{OAc})_2$ ,  $\text{PPh}_3$ , and  $\text{K}_2\text{CO}_3$ .
- **Inert Atmosphere:** Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. This is crucial as the palladium catalyst is sensitive to oxygen, especially at high temperatures.
- **Solvent Addition:** Add the degassed toluene and water solvent mixture via cannula.
- **Reaction:** Heat the mixture to  $90\text{ }^\circ\text{C}$  and stir vigorously for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the disappearance of the starting materials.[\[8\]](#)
- **Workup:** Cool the reaction to room temperature. Dilute with ethyl acetate and water.
- **Acidification & Extraction:** Carefully acidify the aqueous layer with 1 M HCl to a pH of  $\sim 2$  to protonate the carboxylic acid, making it soluble in the organic layer. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
- **Washing & Drying:** Combine the organic layers, wash with brine, and dry over anhydrous  $\text{MgSO}_4$ .
- **Purification:** Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Validation: The identity and purity of the final product should be confirmed using the spectroscopic methods described above (NMR, MS) and by melting point analysis.

## Applications in Drug Discovery and Medicinal Chemistry

Biaryl carboxylic acids are privileged structures in medicinal chemistry.[2] The specific orientation of the two aromatic rings can be tailored to fit into the binding pockets of enzymes and receptors.

- **Kinase Inhibitors:** Many kinase inhibitors feature a biaryl core. The structure of **5-(2-Chlorophenyl)-2-fluorobenzoic acid** makes it a potential precursor for inhibitors where the carboxylic acid can be converted to an amide to interact with the hinge region of a kinase, a common binding motif. A structurally related compound, 5-chloro-2-fluorobenzoic acid, is used in the design of Aurora kinase inhibitors.[6]
- **Modulation of Physicochemical Properties:** The fluorine atom is often incorporated into drug candidates to block metabolic oxidation at that position and to increase binding affinity through favorable electrostatic interactions.[3]



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Caption: Role as a building block for potential enzyme inhibitors.

## Safety and Handling

Based on data for structurally similar compounds like 5-chloro-2-fluorobenzoic acid, this compound should be handled with care.[9]

- GHS Hazard Statements: Likely to cause skin irritation (H315) and serious eye irritation (H319). May be harmful if swallowed (H302) and may cause respiratory irritation (H335).[9]
- Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

## Conclusion

**5-(2-Chlorophenyl)-2-fluorobenzoic acid** is a valuable research chemical with significant potential as a building block in the synthesis of complex organic molecules. Its synthesis is readily achievable through established methodologies like the Suzuki-Miyaura cross-coupling. The combination of a biaryl core, fluorine substitution, and a reactive carboxylic acid handle makes it an attractive scaffold for designing novel therapeutic agents and functional materials. Proper handling and characterization are essential for its effective and safe use in a research setting.

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